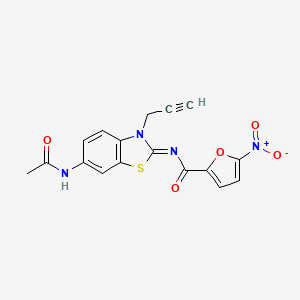

N-(6-acetamido-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-5-nitrofuran-2-carboxamide

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

N-(6-acetamido-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-5-nitrofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N4O5S/c1-3-8-20-12-5-4-11(18-10(2)22)9-14(12)27-17(20)19-16(23)13-6-7-15(26-13)21(24)25/h1,4-7,9H,8H2,2H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBESMGAHQAMNJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(O3)[N+](=O)[O-])S2)CC#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(6-acetamido-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-5-nitrofuran-2-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is , and it features a benzothiazole moiety linked to a nitrofuran carboxamide. The structural complexity of this compound contributes to its diverse biological effects.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Benzothiazole Ring : The cyclization of 2-aminothiophenol with appropriate carboxylic acid derivatives.

- Introduction of the Acetamido Group : Reacting the benzothiazole intermediate with acetic anhydride.

- Addition of Prop-2-ynyl Group : Achieved through nucleophilic substitution using propargyl bromide.

- Formation of the Furan Moiety : Finalizing the structure by reacting with furan-2-carboxylic acid.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in cell signaling pathways. It may exert its effects by modulating enzymatic activity or receptor binding, which can lead to alterations in cellular processes such as proliferation and apoptosis.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor properties. For example:

-

Cell Line Studies : In vitro assays demonstrated that this compound inhibits the proliferation of various cancer cell lines, including A549 (lung cancer) and HCC827 (non-small cell lung cancer). The IC50 values for these cell lines were reported as follows:

- A549:

- HCC827:

| Cell Line | IC50 (μM) |

|---|---|

| A549 | 6.26 ± 0.33 |

| HCC827 | 6.48 ± 0.11 |

Cytotoxicity Assessment

While exhibiting antitumor activity, the compound also shows cytotoxic effects on normal cells. In studies involving human lung fibroblast cell line MRC-5, it was noted that:

- The compound had moderate cytotoxicity on MRC-5 cells.

This dual activity raises concerns about potential dose-limiting toxicities in therapeutic applications .

Case Studies

In a comparative study involving similar compounds, researchers highlighted that modifications in functional groups significantly influenced biological activity:

- Benzimidazole Derivatives : Compounds with similar structures were synthesized and tested for their antitumor effects, demonstrating varying levels of activity against different cancer types.

- Structure–Activity Relationship (SAR) : Investigations into SAR revealed that specific substitutions on the benzothiazole ring enhanced antitumor potency while minimizing cytotoxicity towards normal cells.

Q & A

Q. What are the standard synthetic routes for N-(6-acetamido-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-5-nitrofuran-2-carboxamide?

The synthesis typically involves:

- Benzothiazole ring formation : Cyclization of 2-aminothiophenol derivatives with aldehydes/ketones under acidic conditions.

- Carboxamide coupling : Reaction of the benzothiazole intermediate with 5-nitrofuran-2-carboxylic acid derivatives using coupling agents (e.g., thionyl chloride or DCC).

- Propynyl and acetamido group introduction : Alkylation or nucleophilic substitution to install the propynyl side chain and acetamido group. Key purification steps include recrystallization or column chromatography to isolate intermediates .

Q. Which spectroscopic techniques are critical for confirming the compound’s structure?

- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for carboxamide, NO₂ asymmetric stretch at ~1520 cm⁻¹).

- NMR (¹H/¹³C) : Assigns proton environments (e.g., aromatic protons in benzothiazole at δ 7.2–8.5 ppm) and carbon backbone.

- Elemental analysis : Validates empirical formula.

- Mass spectrometry : Confirms molecular weight (e.g., ESI-MS for [M+H]⁺ ions) .

Q. What functional groups influence the compound’s reactivity, and how are they characterized?

Key groups include:

- Acetamido (–NHCOCH₃) : Detected via IR (N–H bend at ~1550 cm⁻¹) and NMR (singlet for CH₃ at δ 2.1 ppm).

- Propynyl (–C≡CH) : IR C≡C stretch at ~2100 cm⁻¹; ¹H NMR triplet for ≡C–H at δ 2.5–3.0 ppm.

- Nitro (–NO₂) : UV-Vis absorption at ~270 nm; IR symmetric/asymmetric stretches .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve coupling efficiency of the nitrofuran carboxamide moiety?

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance carboxamide activation.

- Catalyst use : DMAP or HOBt improves coupling yields.

- Temperature control : Maintain 0–5°C during acid chloride formation to minimize side reactions.

- Stoichiometry : Use 1.2–1.5 equivalents of coupling agent to drive reactions to completion .

Q. What strategies resolve discrepancies between computational and experimental crystallographic data?

- Refinement software : SHELXL refines structures using high-resolution data, addressing twinning or disorder.

- Validation tools : Check R-factors (<5%) and electron density maps for missing/ambiguous atoms.

- Cross-validation : Compare results with DFT-optimized geometries for bond length/angle consistency .

Q. How to design derivatives for structure-activity relationship (SAR) studies against bacterial targets?

- Modify substituents : Replace propynyl with alkyl/aryl groups to assess steric effects.

- Nitro group positioning : Synthesize analogs with nitro at furan C3/C4 to study electronic impacts.

- Bioisosteric replacements : Substitute benzothiazole with benzoxazole to evaluate heterocycle contributions. Biological testing via agar dilution (MIC determination) identifies active analogs .

Q. What methodological approaches address variability in biological assay results?

- Standardized protocols : Use CLSI guidelines for antimicrobial testing.

- Replicate experiments : Perform triplicate assays with positive/negative controls.

- Statistical analysis : Apply ANOVA or t-tests to confirm significance of activity trends .

Q. How to evaluate the compound’s stability under pharmacological assay conditions?

- pH-dependent stability : Incubate in buffers (pH 2–9) and monitor degradation via HPLC at 24/48/72 hours.

- Temperature studies : Store at 4°C, 25°C, and 37°C to assess thermal stability.

- Light sensitivity : Expose to UV-Vis light and track photodegradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.